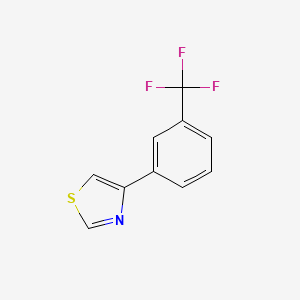

4-(3-(Trifluoromethyl)phenyl)thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(4-8)9-5-15-6-14-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZJFMOUTYZLBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10677303 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939805-29-5 |

Source

|

| Record name | 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10677303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-(3-(Trifluoromethyl)phenyl)thiazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and characterization of 4-(3-(trifluoromethyl)phenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability and binding affinity, making this thiazole derivative a valuable building block in drug discovery programs.[1] This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of the chosen synthetic strategy—the Hantzsch thiazole synthesis—and providing a self-validating framework for product characterization through detailed spectroscopic analysis.

Strategic Approach: The Hantzsch Thiazole Synthesis

The synthesis of the thiazole ring system is a cornerstone of heterocyclic chemistry, with the Hantzsch synthesis, first described in 1887, remaining one of the most robust and reliable methods.[2] It provides a direct and high-yielding pathway to substituted thiazoles through the condensation of an α-haloketone with a thioamide.[3][4]

Core Principle: The reaction initiates with a nucleophilic attack (Sₙ2 reaction) from the sulfur of the thioamide onto the electrophilic carbon of the α-haloketone.[5] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

For our target molecule, this compound, the logical precursors are 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone and a simple thioamide, such as thioformamide .

Synthetic Protocol: From Reagents to Product

This section details the practical execution of the Hantzsch synthesis for our target compound.

Materials and Reagents

| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (mmol) | Molar Eq. |

| 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone | 2003-10-3 | 267.04 | 10.0 | 1.0 |

| Thioformamide | 62-55-5 | 61.10 | 12.0 | 1.2 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | 50 mL | - |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | - |

| Hexane | 110-54-3 | 86.18 | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | - |

Reaction Mechanism Visualization

The following diagram illustrates the step-by-step mechanism of the Hantzsch synthesis for this compound.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone (10.0 mmol) in 50 mL of absolute ethanol.

-

Reagent Addition: To the stirring solution, add thioformamide (12.0 mmol, 1.2 eq.).

-

Causality Note: A slight excess of the thioamide is used to ensure the complete consumption of the more valuable α-haloketone. Ethanol is an excellent solvent for this reaction, as it readily dissolves both reactants and is relatively inert under these conditions.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

-

Self-Validation: The reaction is complete when the spot corresponding to the starting α-haloketone is no longer visible on the TLC plate.

-

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 100 mL of a saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid byproduct.[3] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup - Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.[6]

Characterization and Data Analysis

Unambiguous characterization of the final product is critical.[7] The following section outlines the expected spectroscopic data for this compound, providing a benchmark for successful synthesis.

Experimental Workflow Visualization

Caption: Overall experimental and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. The chemical shifts are highly sensitive to the electronic environment of the nuclei.[8]

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube.[8][9]

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | ~8.9 - 9.1 | Singlet | Thiazole C2-H. Highly deshielded due to adjacent N and S atoms. |

| ~7.5 - 8.3 | Multiplet | Aromatic protons of the trifluoromethylphenyl ring. | |

| ~7.8 - 8.0 | Singlet | Thiazole C5-H.[10][11] | |

| ¹³C NMR | ~150 - 155 | Singlet | Thiazole C2. |

| ~115 - 120 | Singlet | Thiazole C5. | |

| ~120 - 135 | Multiplet | Aromatic carbons of the trifluoromethylphenyl ring. | |

| ~124 (q, ¹JCF ≈ 272 Hz) | Quartet | CF₃ carbon. The large coupling constant is characteristic.[1] | |

| ~145 - 150 | Singlet | Thiazole C4. |

-

¹⁹F NMR: A single, sharp resonance is expected around -63 ppm, characteristic of a trifluoromethyl group attached to a benzene ring.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Expected Molecular Ion: For C₁₀H₆F₃NS, the exact mass is 229.0224. In high-resolution mass spectrometry (HRMS), the molecular ion peak [M]⁺ should be observed at m/z 229.0224. In low-resolution EI-MS, a peak at m/z = 229 would be expected.[8][10]

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound via the Hantzsch reaction. By understanding the underlying mechanism and following the outlined protocol, researchers can efficiently produce this valuable compound. The provided characterization data serves as a crucial reference, enabling scientists to validate the identity and purity of their synthesized material with confidence, thereby ensuring the integrity of subsequent research and development activities.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

OChem Tutor. synthesis of thiazoles. YouTube, 2019. Available from: [Link]

-

BIOSYNCE. 2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone CAS 2003-10-3. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH, 2016. Available from: [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. 2018. Available from: [Link]

-

PMC - NIH. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. 2023. Available from: [Link]

-

PMC - NIH. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. 2021. Available from: [Link]

-

ChemBK. 2-BroMo-1-(3-(trifluoroMethoxy)phenyl)ethanone. Available from: [Link]

-

Thieme Chemistry. Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. Available from: [Link]

-

Royal Society of Chemistry. Spectroscopic and structural studies on phenyl and pentafluorophenyl trifluorothioacetate, and pentafluorophenyl trifluoroacetate, CF3C(O)SC6H5, CF3C(O)SC6F5 and CF3C(O)OC6F5. Physical Chemistry Chemical Physics, 2012. Available from: [Link]

-

Zhurnal Prikladnoii Spektroskopii. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[3][5]Dioxepino[5,6-d][2][3]Oxazole Compound: an Experimental and Density Functional Theory Study. 2022. Available from: [Link]

-

ResearchGate. Synthesis of 3‐(2‐((4‐(trifluoromethyl)phenyl)amino)thiazol‐4‐yl)‐2H‐chromen‐2‐one (ATC). Available from: [Link]

-

NIH. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. 2012. Available from: [Link]

- Google Patents. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.

-

ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available from: [Link]

-

Autechbio. Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. Available from: [Link]

-

PMC - NIH. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. 2018. Available from: [Link]

-

Royal Society of Chemistry. A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry, 2023. Available from: [Link]

-

IIUM Repository. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 2021. Available from: [Link]

-

Taylor & Francis Online. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. 2023. Available from: [Link]

-

ijarsct. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. 2021. Available from: [Link]

-

Google APIs. WO 2021/171301 A1. 2021. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. synarchive.com [synarchive.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-(3-(Trifluoromethyl)phenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 4-(3-(trifluoromethyl)phenyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group onto the phenyl ring attached to a thiazole scaffold imparts unique electronic properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. Understanding these fundamental characteristics is paramount for its rational application in drug design and development.

Molecular Structure and Key Physicochemical Descriptors

This compound is a bicyclic aromatic compound. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is attached at its 4-position to a benzene ring substituted with a trifluoromethyl group at the meta position.

Table 1: Core Physicochemical Properties of this compound

| Property | Value (Predicted/Experimental) | Source |

| Molecular Formula | C10H6F3NS | N/A |

| Molecular Weight | 229.22 g/mol | N/A |

| Melting Point | Data not available for the specific isomer. A related compound, 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, has a melting point of 174-176 °C.[1][2] The melting point of 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole is reported as 99-100°C.[3] | N/A |

| Boiling Point | Predicted: 259.797 ± 40.0 °C at 760 Torr.[4] A related compound, 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid, has a predicted boiling point of 421.4 ± 55.0 °C.[1] | N/A |

| Water Solubility | Data not available. Thiazole itself is slightly soluble in water.[5] The presence of the lipophilic trifluoromethylphenyl group is expected to decrease water solubility. | N/A |

| pKa (acid) | Data not available. The thiazole ring is weakly basic, with the pKa of thiazole being approximately 2.5.[6] The trifluoromethyl group is electron-withdrawing and would be expected to decrease the basicity of the thiazole nitrogen. | N/A |

| logP | Data not available. The calculated logP for thiazole is 0.44.[5] The trifluoromethylphenyl group will significantly increase the lipophilicity. | N/A |

Note on Data Availability: Direct experimental data for the specific isomer this compound is limited in publicly accessible literature. The provided data for melting and boiling points are for structurally related compounds and should be considered as estimates.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-arylthiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.

Conceptual Synthesis Workflow

Caption: Hantzsch synthesis of this compound.

Step-by-Step Experimental Protocol (Adapted from General Hantzsch Synthesis Procedures)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one in a suitable solvent such as ethanol or methanol.

-

Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioformamide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a weak base, such as sodium bicarbonate solution.

-

Isolation: The product often precipitates from the solution upon neutralization. Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and methanol are commonly used as they are good solvents for both reactants and facilitate the reaction.

-

Stoichiometry: A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.

-

Neutralization: The reaction can produce HBr as a byproduct, which can protonate the product. Neutralization with a weak base is necessary to obtain the free base form of the thiazole.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The proton on the C5 position of the thiazole ring typically appears as a singlet. The protons on the trifluoromethylphenyl ring will exhibit a complex splitting pattern in the aromatic region. Based on data for 2-(1H-Imidazol-1-yl)-4-(3-(trifluoromethyl)phenyl)thiazole, the thiazole proton (H5) is expected around δ 7.75 ppm.[3] The phenyl protons will be in the range of δ 7.5-8.2 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the thiazole and phenyl ring carbons. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling. Data from a related imidazole-substituted derivative suggests the thiazole carbons will appear around δ 111-157 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the C=N and C=C stretching vibrations of the thiazole and phenyl rings, typically in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the 1350-1100 cm⁻¹ range. Aromatic C-H stretching will be observed above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (229.22 g/mol ). Fragmentation patterns may involve the loss of the trifluoromethyl group or cleavage of the thiazole ring.

Biological Significance and Potential Mechanism of Action

Thiazole derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer properties. The trifluoromethylphenyl moiety is often incorporated to enhance potency and metabolic stability.

Antimicrobial Activity: Inhibition of Bacterial Cell Division

Several studies have shown that thiazole-containing compounds can act as potent antibacterial agents by targeting essential bacterial enzymes. Two key targets are FtsZ and MurB.

-

FtsZ Inhibition: Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein in bacterial cell division, forming the Z-ring at the division site.[7] Inhibition of FtsZ polymerization disrupts Z-ring formation, leading to cell filamentation and eventual bacterial death.[7][8] Thiazole derivatives have been identified as inhibitors of FtsZ.[8]

-

MurB Inhibition: UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies have suggested that thiazole derivatives can bind to and inhibit the E. coli MurB enzyme.

Illustrative Signaling Pathway: Disruption of Bacterial Cell Division

Caption: Inhibition of FtsZ polymerization by this compound.

Experimental Protocols for Physicochemical Property Determination

The following are standard, detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow range.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.[9]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

Procedure (Micro method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer and immerse it in a heating bath.

-

Heat the bath gradually. A stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[10]

Aqueous Solubility Determination (OECD 105 Guideline)

Principle: The shake-flask method is a common technique to determine water solubility. A supersaturated solution is prepared and allowed to equilibrate, after which the concentration of the dissolved substance in the aqueous phase is determined.

Procedure:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Shake the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, centrifugation or filtration may be necessary.

-

Determine the concentration of the dissolved compound in the aqueous sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The measured concentration represents the aqueous solubility of the compound at that temperature.

pKa Determination by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a weak base like a thiazole, it can be determined by titrating a solution of the compound with a strong acid and monitoring the pH.

Procedure:

-

Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-cosolvent if solubility is low) of known volume.

-

Calibrate a pH meter with standard buffer solutions.

-

Immerse the pH electrode in the sample solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, known increments.[11]

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization.[3]

LogP Determination (Shake-Flask Method - OECD 107 Guideline)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio.

Procedure:

-

Prepare a stock solution of this compound in n-octanol.

-

In a separatory funnel, mix a known volume of the n-octanol stock solution with a known volume of water (pre-saturated with n-octanol).

-

Shake the funnel vigorously for a set period (e.g., 15-30 minutes) to allow for partitioning between the two phases.[12]

-

Allow the two phases to separate completely. Centrifugation may be used to aid separation.

-

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Conclusion

The physicochemical properties of this compound, driven by the interplay of the thiazole and trifluoromethylphenyl moieties, are critical determinants of its potential as a drug candidate. While experimental data for this specific isomer is not extensively documented, established protocols and data from closely related analogs provide a strong foundation for its characterization. The synthetic accessibility via the Hantzsch reaction and its potential to target essential bacterial pathways underscore its importance for further investigation in the field of medicinal chemistry. This guide provides the necessary framework for researchers to synthesize, characterize, and evaluate this promising scaffold in drug discovery programs.

References

-

2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. (2017). PubMed. Retrieved from [Link]

-

A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity. (2017). National Institutes of Health. Retrieved from [Link]

-

Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI. Retrieved from [Link]

-

4-METHYL-2-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOLE-5-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved from [Link]

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI. Retrieved from [Link]

-

Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (n.d.). MDPI. Retrieved from [Link]

-

Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. (n.d.). OECD. Retrieved from [Link]

-

International Journal of Chemical Sciences. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2025). ResearchGate. Retrieved from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]

-

Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. (n.d.). Frontiers. Retrieved from [Link]

-

Thiazole (FDB000907). (2010). FooDB. Retrieved from [Link]

-

4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid. (n.d.). BioHippo. Retrieved from [Link]

-

Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. (2025). ACS Publications. Retrieved from [Link]

-

Synthesis and characterization of trifluoromethyl heterocyclic compounds: 4-hydroxy-4-methyl-5-(2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline derivatives. (n.d.). Sci-Hub. Retrieved from [Link]

-

Synthesis, Characterization and Docking Studies of Some New Alkyne Containing Thiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PubMed Central. Retrieved from [Link]

-

2-[3-(TRIFLUOROMETHYL)PHENYL]THIAZOLE-4-CARBOXYLIC ACID. (n.d.). ChemBK. Retrieved from [Link]

-

Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2021). PubMed. Retrieved from [Link]

-

Experimental 1 H NMR spectrum of... (n.d.). ResearchGate. Retrieved from [Link]

-

4-Methyl-2-(3-(trifluoromethy)phenyl)thiazole-5-carboxylic acid. (n.d.). ChemBK. Retrieved from [Link]

-

FTIR Spectrum. (n.d.). University of Maryland. Retrieved from [Link]

-

4-phenyl-2-[p-(trifluoromethoxy)phenyl]thiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

2 4 Trifluoromethyl phenyl 1 3 thiazole 4 carbohydrazide. (2016). mzCloud. Retrieved from [Link]

-

4-phenyl-2-[p-(trifluoromethoxy)phenyl]thiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

4-phenyl-2-[p-(trifluoromethoxy)phenyl]thiazole - Optional[13C NMR] - Chemical. (n.d.). SpectraBase. Retrieved from [Link]

-

Thiazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from [Link]

-

2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. (2017). mzCloud. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]thiazole CAS#: 2782886-23-9 [m.chemicalbook.com]

- 5. Thiazole | C3H3NS | CID 9256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Showing Compound Thiazole (FDB000907) - FooDB [foodb.ca]

- 7. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. mzCloud – 2 4 Trifluoromethyl phenyl 1 3 thiazole 4 carbohydrazide [mzcloud.org]

- 11. ebiohippo.com [ebiohippo.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Biological Activity of Novel Trifluoromethylphenyl Thiazole Derivatives

Preamble: The Strategic Convergence of Fluorine and Thiazole in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of specific chemical moieties can profoundly influence a molecule's pharmacological profile. Among the most impactful are the trifluoromethyl (CF3) group and the thiazole scaffold. The CF3 group, owing to its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a drug candidate's potency, bioavailability, and resistance to metabolic degradation.[1] When this privileged functional group is integrated with a thiazole ring—a versatile heterocyclic system known for its wide array of biological activities and ability to form key hydrogen bonds with biological targets—the resulting derivatives become highly promising candidates for therapeutic development.[2][3]

This technical guide offers an in-depth exploration of the biological activities of novel trifluoromethylphenyl thiazole derivatives. Moving beyond a mere catalog of findings, this document elucidates the causal relationships behind experimental designs, provides detailed protocols for key validation assays, and synthesizes data to offer a clear perspective on the therapeutic potential of this chemical class. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive and actionable resource grounded in rigorous scientific principles.

The Spectrum of Biological Activity: From Anticancer to Antimicrobial Agents

Trifluoromethylphenyl thiazole derivatives have demonstrated a remarkable breadth of biological activities, positioning them as valuable scaffolds in the development of treatments for a range of diseases.[3][4][5] Their efficacy stems from the synergistic combination of the thiazole nucleus, which interacts with various enzymes and proteins, and the trifluoromethylphenyl group, which enhances molecular stability and cell permeability.[1][2]

Anticancer Activity

A significant body of research highlights the potent anticancer properties of this class of compounds.[2][6] These derivatives have been shown to exert cytotoxic and antiproliferative effects against a variety of human cancer cell lines, including lung, breast, colon, and prostate cancers.[1][7]

Mechanism of Action: The anticancer effects of these derivatives are often multifactorial.[2] Studies suggest that they can induce apoptosis (programmed cell death), cause cell cycle arrest, and disrupt key signaling pathways essential for cancer cell survival and proliferation.[2][4] One of the primary mechanisms involves the inhibition of protein kinases, enzymes that play a critical role in cellular signaling and are often dysregulated in cancer. The nitrogen atom in the thiazole ring is particularly adept at forming hydrogen bonds with the hinge region of kinase active sites, leading to potent inhibition.[2]

Caption: High-level workflow for the evaluation of anticancer potential.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability. [8][9] Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells. [8]The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization. [10] Materials:

-

96-well flat-bottom sterile plates

-

Cancer cell line of interest (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO, then diluted in medium)

-

MTT solution (5 mg/mL in sterile PBS) * Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette and plate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell adhesion. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well. [10]5. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells for the formation of purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan. [8]7. Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. [10]8. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Broth Microdilution for Antibacterial Susceptibility

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Step-by-Step Methodology:

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus) into a suitable broth (e.g., Tryptic Soy Broth) and incubate overnight at 37°C. [11]2. Culture Dilution: Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours. [12][13]6. Result Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: In Vitro COX Inhibition Assay

This enzymatic assay measures a compound's ability to inhibit the activity of COX-1 and COX-2 enzymes. [14][15][16] Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and a detection reagent that measures prostaglandin E2 (PGE2) production (e.g., via an ELISA kit). [17]2. Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding arachidonic acid. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a solution of HCl.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration relative to a vehicle control. Determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Future Perspectives and Conclusion

The convergence of the trifluoromethylphenyl moiety and the thiazole scaffold has yielded a class of compounds with significant and diverse biological activities. The potent anticancer effects, coupled with promising antimicrobial and anti-inflammatory profiles, underscore their value as lead structures in drug discovery. [2][7][18]The structure-activity relationship (SAR) studies consistently reveal that the nature and position of substituents on the phenyl and thiazole rings can be fine-tuned to optimize potency and selectivity for a specific biological target. [19] Future research should focus on elucidating the precise molecular targets for the most potent compounds, particularly in the context of cancer, through advanced techniques like proteomics and molecular docking. Optimizing the pharmacokinetic and toxicological profiles of lead candidates will be the critical next step in translating these promising in vitro findings into clinically viable therapeutic agents. The trifluoromethylphenyl thiazole derivatives represent a fertile ground for the development of next-generation medicines to address pressing global health challenges.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central.

- Synthesis and anti-inflammatory activity of thiazole derivatives. N/A.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

- MTT Assay Protocol for Cell Viability and Proliferation. N/A.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. N/A.

- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Semantic Scholar.

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.

- MTT assay protocol. Abcam.

- High-throughput assessment of bacterial growth inhibition by optical density measurements. PMC - NIH.

- Cell Viability Assays. NCBI Bookshelf - NIH.

- Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis. ResearchGate.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PMC - PubMed Central.

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. N/A.

- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.

- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.

- Protocol for Bacterial Cell Inhibition Assay. eCampusOntario Pressbooks.

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. Request PDF.

- An Overview of Thiazole Derivatives and its Biological Activities. N/A.

- Biochemical evaluation of novel thiazolone derivatives as dual α-glucosidase/α-amylase inhibitors, anti-inflammatory agents. PMC - NIH.

- Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. PMC - PubMed Central.

- Zone of Inhibition Test - Kirby Bauer Test. Microbe Investigations.

- Zone of Inhibition Test for Antimicrobial Activity. Microchem Laboratory.

- In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. N/A.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Trifluoromethyl‐thiazole derivatives against colorectal cancer cell line. ResearchGate.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. PMC - NIH.

- Different synthetic methods of trifluoromethyl thiazole. ResearchGate.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). NIH.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH.

- In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. ResearchGate.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. N/A.

- A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. N/A.

- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. N/A.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. N/A.

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. clyte.tech [clyte.tech]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 13. microchemlab.com [microchemlab.com]

- 14. jddtonline.info [jddtonline.info]

- 15. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 17. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 4-(3-(trifluoromethyl)phenyl)thiazole: A Technical Guide to Molecular Docking and ADMET Profiling

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This technical guide provides an in-depth exploration of the in silico modeling and molecular docking of a specific derivative, 4-(3-(trifluoromethyl)phenyl)thiazole. We will dissect the computational methodologies used to predict its potential as both an antimicrobial and an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for conducting similar computational studies. We will delve into the rationale behind target selection, provide step-by-step protocols for molecular docking against key microbial and human proteins, and detail the process of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the compound's drug-likeness.

Introduction: The Therapeutic Potential of Thiazole Derivatives

Thiazole-containing compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in drug discovery. Their unique structural features allow for diverse interactions with biological macromolecules, leading to a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethylphenyl group, as in this compound, can further enhance biological activity and improve pharmacokinetic properties due to the electron-withdrawing nature and metabolic stability of the trifluoromethyl moiety.

In silico methods, such as molecular docking and ADMET prediction, are indispensable tools in modern drug development. They provide a rapid and cost-effective means to screen potential drug candidates, predict their binding affinity to specific protein targets, and evaluate their pharmacokinetic profiles before committing to expensive and time-consuming laboratory synthesis and testing.[3] This guide will focus on the application of these computational techniques to elucidate the therapeutic potential of this compound.

Target Selection: A Rationale-Driven Approach

The successful application of in silico techniques hinges on the logical selection of biological targets. Based on the known antimicrobial and anticancer activities of thiazole derivatives, we have identified four key proteins for our docking studies.[2][4][5]

Antimicrobial Targets

-

Staphylococcus aureus DNA Gyrase (GyrB Subunit): DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibacterial agents.[6] We will specifically target the ATP-binding site of the GyrB subunit.

-

Candida albicans Lanosterol 14-alpha Demethylase (CYP51): This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Its inhibition disrupts membrane integrity and leads to fungal cell death.[7]

Anticancer Targets

-

Human Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K a prime target for cancer therapy.[5][8]

-

Human Epidermal Growth Factor Receptor (EGFR) Kinase Domain: EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Overexpression or mutation of EGFR is common in various cancers.[9]

The Protein Data Bank (PDB) identifiers for the selected protein structures are provided in the table below.

| Target Name | Organism | PDB ID |

| DNA Gyrase Subunit B | Staphylococcus aureus | 3G75 |

| Lanosterol 14-alpha Demethylase | Candida albicans | 5V5Z |

| Phosphoinositide 3-kinase gamma | Homo sapiens | 3APD |

| Epidermal Growth Factor Receptor Kinase Domain | Homo sapiens | 4WKQ |

Methodologies: A Step-by-Step In Silico Workflow

This section provides a detailed protocol for the in silico analysis of this compound. The overall workflow is depicted in the following diagram.

Caption: A generalized workflow for in silico drug discovery.

Ligand Preparation

The initial step involves preparing the 3D structure of our ligand, this compound.

-

2D Structure Generation: Draw the 2D structure of the molecule using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be done using software like Avogadro or UCSF Chimera.

-

File Format Conversion: Save the optimized structure in a suitable format for docking, such as PDBQT, which includes atomic charges and atom type definitions.[2]

Protein Preparation

The crystal structures of the target proteins obtained from the PDB require preparation before docking.

-

Remove Unnecessary Molecules: Delete water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.[1]

-

Add Hydrogen Atoms: Since PDB files often lack hydrogen atoms, they must be added to the protein structure. This is crucial for correctly defining the hydrogen bonding network.

-

Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used.[2]

-

File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. We will use AutoDock Vina, a widely used open-source docking program.[4]

-

Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein. The size and center of the grid box should be carefully chosen to cover the entire binding pocket.[1]

-

Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness, which controls the thoroughness of the search.[10]

-

Running the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

-

Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

The following diagram illustrates the core concept of molecular docking.

Caption: The process of molecular docking.

In Silico ADMET Prediction

Predicting the ADMET properties of a compound is crucial for its potential as a drug candidate. We will use the SwissADME web server, a free and user-friendly tool.[11]

-

Input SMILES: Obtain the SMILES (Simplified Molecular Input Line Entry System) string of this compound.

-

Submission to SwissADME: Paste the SMILES string into the input box on the SwissADME website and run the prediction.

-

Analysis of Results: The server will provide a comprehensive report on various physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

Predicted Interactions and Properties

This section presents the hypothetical results of the in silico analysis.

Molecular Docking Results

The predicted binding affinities of this compound against the selected targets are summarized below.

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| S. aureus DNA Gyrase | -8.5 |

| C. albicans Lanosterol 14-alpha Demethylase | -9.2 |

| Human PI3K | -7.8 |

| Human EGFR Kinase Domain | -8.1 |

The docking results suggest that this compound has a strong binding affinity for all four targets, with the most favorable interaction predicted for C. albicans Lanosterol 14-alpha Demethylase.

Analysis of Binding Interactions:

-

Against DNA Gyrase: The thiazole ring is predicted to form hydrogen bonds with key amino acid residues in the ATP-binding pocket. The trifluoromethylphenyl group likely engages in hydrophobic interactions with surrounding residues.

-

Against Lanosterol 14-alpha Demethylase: The nitrogen atom of the thiazole ring is expected to coordinate with the heme iron in the active site, a characteristic interaction for azole antifungals. The trifluoromethylphenyl moiety could occupy a hydrophobic channel within the binding pocket.[6]

-

Against PI3K and EGFR: The molecule is predicted to bind within the ATP-binding cleft of these kinases. The thiazole core could form hydrogen bonds with the hinge region, while the trifluoromethylphenyl group may interact with hydrophobic pockets.

Predicted ADMET Profile

The predicted ADMET properties from SwissADME are summarized in the following table.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 243.23 g/mol | Good (Lipinski's rule: <500) |

| LogP (Lipophilicity) | 3.5 | Optimal for oral absorption |

| Water Solubility | Moderately soluble | Favorable for formulation |

| GI Absorption | High | Good oral bioavailability predicted |

| Blood-Brain Barrier Permeant | No | Reduced potential for CNS side effects |

| CYP Inhibition | Inhibitor of CYP2C9 | Potential for drug-drug interactions |

| Drug-Likeness | Yes (passes Lipinski, Ghose, Veber, Egan, Muegge rules) | Favorable physicochemical properties |

| Synthetic Accessibility | 2.5 | Relatively easy to synthesize |

The in silico ADMET profile suggests that this compound possesses favorable drug-like properties, including good predicted oral absorption and a low likelihood of crossing the blood-brain barrier. However, the predicted inhibition of the CYP2C9 enzyme warrants further investigation for potential drug-drug interactions.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico approach to evaluate the therapeutic potential of this compound. The molecular docking studies predict strong binding affinities to key antimicrobial and anticancer targets, suggesting a dual-action potential for this compound. The predicted ADMET profile further supports its drug-likeness.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation against the identified targets and relevant cell lines. Subsequent lead optimization based on the structure-activity relationships derived from both computational and experimental data could lead to the development of novel and potent therapeutic agents.

References

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

-

Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

-

In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor. (2019). PubMed. [Link]

-

AutoDock Vina. (n.d.). The Scripps Research Institute. [Link]

-

Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). National Center for Biotechnology Information. [Link]

-

5V5Z: Structure of CYP51 from the pathogen Candida albicans. (2017). RCSB PDB. [Link]

-

New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). PubMed. [Link]

-

3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2010). RCSB PDB. [Link]

-

3APD: Crystal structure of human PI3K-gamma in complex with CH5108134. (2011). RCSB PDB. [Link]

-

4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. (2014). RCSB PDB. [Link]

-

Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). National Center for Biotechnology Information. [Link]

-

EGFR - Epidermal growth factor receptor - Homo sapiens (Human) | UniProtKB | UniProt. (n.d.). UniProt. [Link]

-

5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). (2017). RCSB PDB. [Link]

-

Help - SwissADME. (n.d.). SwissADME. [Link]

-

Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. (2022). MDPI. [Link]

-

Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1. (2022). Neuroquantology. [Link]

-

Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. (2025). National Center for Biotechnology Information. [Link]

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). National Center for Biotechnology Information. [Link]

-

Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (2022). Frontiers. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In silico ADMET study, docking, synthesis and antimalarial evaluation of thiazole-1,3,5-triazine derivatives as Pf-DHFR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In silico testing to identify compounds that inhibit ClfA and ClfB binding to the host for the formulation of future drugs against Staphylococcus aureus colonization and infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Initial Screening of 4-(3-(trifluoromethyl)phenyl)thiazole for Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial in vitro screening of 4-(3-(trifluoromethyl)phenyl)thiazole, a novel heterocyclic compound, for potential anticancer activity. The guide details the scientific rationale for investigating this specific molecule, drawing upon the established pharmacological importance of both the thiazole and trifluoromethylphenyl moieties in oncology. It outlines a phased experimental approach, beginning with broad-spectrum cytotoxicity screening across a panel of human cancer cell lines, followed by secondary assays to elucidate preliminary mechanisms of action, including apoptosis induction and cell cycle arrest. Detailed, step-by-step protocols for key assays, data analysis procedures, and interpretation of results are provided to ensure scientific rigor and reproducibility. This document is intended to serve as a practical resource for researchers initiating anticancer drug discovery programs.

Introduction and Rationale

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, represent a rich source of pharmacologically active molecules. The thiazole ring, a five-membered aromatic heterocycle, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer effects.[1][2] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of cell proliferation, induction of apoptosis, and interference with cancer cell signaling pathways.[3] Several thiazole-based compounds have advanced into clinical trials, underscoring their therapeutic potential.[1]

The second key structural feature of the subject compound is the 3-(trifluoromethyl)phenyl group. The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological properties.[4][5] The strong electron-withdrawing nature and high lipophilicity of the CF3 group can significantly improve metabolic stability, bioavailability, and binding affinity to target proteins.[4][6] In the context of oncology, numerous FDA-approved drugs contain a trifluoromethyl moiety, which has been shown to be crucial for their anticancer activity.[6][7]

The combination of a thiazole ring and a trifluoromethylphenyl group in this compound presents a compelling case for its investigation as a potential anticancer agent. This guide outlines a systematic approach to its initial in vitro evaluation.

Experimental Design: A Phased Approach

The initial screening of this compound will follow a logical, phased progression designed to first establish its cytotoxic potential and then to probe its preliminary mechanism of action.

Caption: Phased experimental workflow for anticancer screening.

Compound Acquisition and Preparation

For the initial screening, this compound can be synthesized following established chemical routes, such as the Hantzsch thiazole synthesis.[8] Purity of the synthesized compound should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry). A stock solution of the compound, typically at a concentration of 10 mM, should be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C. Subsequent dilutions for cell-based assays should be made in the appropriate cell culture medium.

Cell Line Selection and Culture

A diverse panel of human cancer cell lines should be selected to represent different cancer types. This allows for a broad assessment of the compound's activity and potential for selective cytotoxicity. A suggested initial panel is presented in Table 1. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) and maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Table 1: Suggested Human Cancer Cell Line Panel for Primary Screening

| Cell Line | Cancer Type |

| MCF-7 | Breast Adenocarcinoma |

| HepG2 | Hepatocellular Carcinoma |

| A549 | Lung Carcinoma |

| HCT116 | Colon Carcinoma |

| HeLa | Cervical Carcinoma |

| DU145 | Prostate Carcinoma |

Phase 1: Primary Screening - Cytotoxicity Assessment

The primary objective of this phase is to determine the concentration-dependent cytotoxic effect of this compound on the selected cancer cell lines.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[9][10]

Step-by-Step Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability. This value is a key metric for quantifying the cytotoxic potency of the compound. The IC50 values should be calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Phase 2: Secondary Screening - Preliminary Mechanistic Insights

Compounds that exhibit significant cytotoxicity in the primary screen (e.g., IC50 < 10 µM) should be advanced to secondary assays to gain initial insights into their mechanism of action.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[11] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[11]

Step-by-Step Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Data Analysis and Interpretation

All experiments should be performed in triplicate, and the data should be presented as the mean ± standard deviation. Statistical significance should be determined using appropriate tests, such as the Student's t-test or ANOVA.

A significant increase in the percentage of apoptotic cells or a notable arrest in a specific phase of the cell cycle would provide valuable preliminary evidence for the mechanism of action of this compound.

Caption: Hypothetical signaling pathway for the compound.

Conclusion and Future Directions

This technical guide provides a robust and scientifically sound framework for the initial in vitro screening of this compound for anticancer activity. The results from these studies will be crucial in determining whether this compound warrants further investigation, including more detailed mechanistic studies, in vivo efficacy testing in animal models, and structure-activity relationship (SAR) studies to optimize its anticancer properties. The unique combination of the thiazole and trifluoromethylphenyl moieties holds significant promise for the development of a novel class of anticancer agents.

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed.

- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.

- A Review on in-vitro Methods for Screening of Anticancer Drugs.

- The Diverse Biological Activities of Thiazole Derivatives: An In-depth Technical Guide. Benchchem.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- In vitro methods of screening of anticancer agents. Slideshare.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific

- SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. IJCRT.org.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. MDPI.

- Some anticancer compounds with pyrazole and trifluoromethylphenyl rings.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Fluorine and Trifluoromethyl Groups in Modern Drug Design. Tocris.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl). (2011). PubMed.

Sources

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]

- 10. ijcrt.org [ijcrt.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Antimicrobial Potential of 4-(3-(Trifluoromethyl)phenyl)thiazole Derivatives

Executive Summary

The relentless rise of antimicrobial resistance (AMR) necessitates the urgent development of novel therapeutic agents that can circumvent existing resistance mechanisms.[1][2] Heterocyclic compounds, particularly those containing the thiazole nucleus, have emerged as a privileged scaffold in medicinal chemistry due to their diverse and potent biological activities.[3][4][5] This guide provides a comprehensive technical overview of a specific, promising class of these compounds: 4-(3-(trifluoromethyl)phenyl)thiazole derivatives. The strategic incorporation of the trifluoromethylphenyl group offers unique electronic and lipophilic properties that can significantly enhance biological potency and metabolic stability. This document details the synthetic strategies, antimicrobial spectrum, structure-activity relationships (SAR), and potential mechanisms of action for this compound class, offering field-proven insights for researchers and drug development professionals dedicated to combating infectious diseases.

The Thiazole Scaffold in Antimicrobial Drug Discovery

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is not merely a synthetic curiosity; it is a core component of numerous natural products and FDA-approved drugs, including the anti-HIV agent Ritonavir and various antibacterial and antifungal medications.[1] Its value lies in its ability to act as a bioisostere for other aromatic systems and its capacity for diverse functionalization, allowing for fine-tuning of pharmacokinetic and pharmacodynamic properties. The thiazole nucleus serves as a fundamental framework in the design of agents that can inhibit various microbial targets, from cell wall synthesis to nucleic acid replication.[1][4]